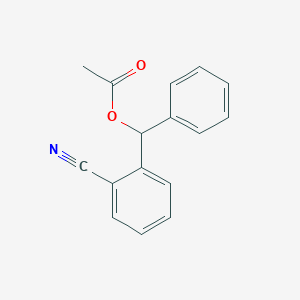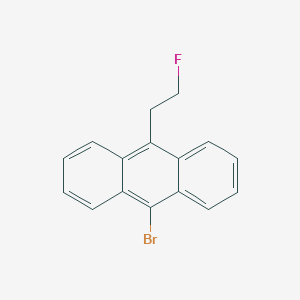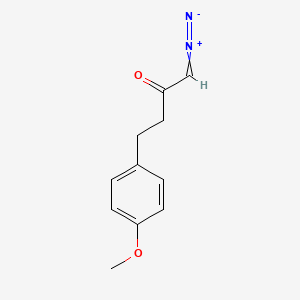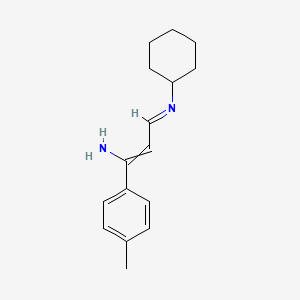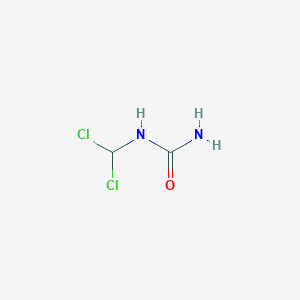
N-(Dichloromethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(Dichloromethyl)urea is a chemical compound with the molecular formula C2H4Cl2N2O It is a derivative of urea, where one of the nitrogen atoms is substituted with a dichloromethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(Dichloromethyl)urea typically involves the reaction of dichloromethylamine with isocyanates or carbamoyl chlorides. One common method is the nucleophilic addition of dichloromethylamine to potassium isocyanate in water, which avoids the use of organic co-solvents and promotes high chemical purity . Another method involves the reaction of dichloromethylamine with phosgene to generate the corresponding isocyanate, which then reacts with ammonia to form this compound .
Industrial Production Methods
Industrial production of this compound often follows similar synthetic routes but on a larger scale. The process typically involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity while minimizing environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
N-(Dichloromethyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form dichloromethylurea derivatives.
Reduction: Reduction reactions can convert this compound to simpler urea derivatives.
Substitution: The dichloromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide or other strong bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield dichloromethylurea derivatives, while substitution reactions can produce a variety of N-substituted ureas .
Wissenschaftliche Forschungsanwendungen
N-(Dichloromethyl)urea has several scientific research applications:
Chemistry: It is used as a building block for synthesizing other urea derivatives and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of N-(Dichloromethyl)urea involves its interaction with specific molecular targets. For example, it can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt metabolic pathways and affect cellular processes . The compound’s dichloromethyl group plays a crucial role in its binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(Butyl)thiophosphoric triamide: Used as a urease inhibitor in agriculture.
N,N’-Dimethylurea: A simpler urea derivative with different chemical properties.
N-(Phenyl)urea: Another urea derivative with distinct applications in pharmaceuticals.
Uniqueness
N-(Dichloromethyl)urea is unique due to its dichloromethyl group, which imparts specific chemical reactivity and biological activity. This makes it distinct from other urea derivatives and valuable for specialized applications in research and industry .
Eigenschaften
CAS-Nummer |
90454-24-3 |
|---|---|
Molekularformel |
C2H4Cl2N2O |
Molekulargewicht |
142.97 g/mol |
IUPAC-Name |
dichloromethylurea |
InChI |
InChI=1S/C2H4Cl2N2O/c3-1(4)6-2(5)7/h1H,(H3,5,6,7) |
InChI-Schlüssel |
QEMZNSKDTGKKFO-UHFFFAOYSA-N |
Kanonische SMILES |
C(NC(=O)N)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-({1-[5-Chloro-2-(2,4-dichlorophenoxy)phenyl]-1,3-bis(hexadecanoyloxy)propan-2-YL}oxy)-5-oxopentanoate](/img/structure/B14348553.png)

![2-[(4-Chlorophenoxy)methyl]benzonitrile](/img/structure/B14348558.png)
![acetic acid;N'-[(4-dodecylphenyl)methyl]ethane-1,2-diamine](/img/structure/B14348565.png)


![Carbamic acid, [4-(1,1-dimethylethyl)-2-thiazolyl]-, methyl ester](/img/structure/B14348589.png)


